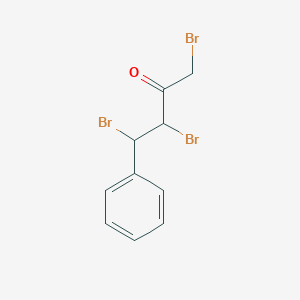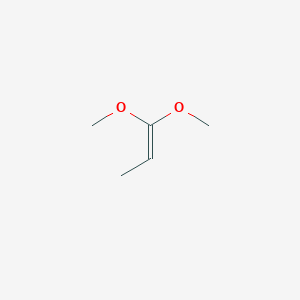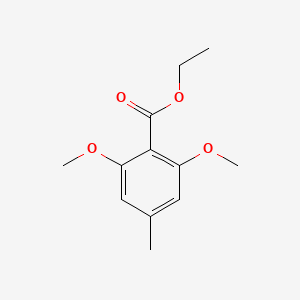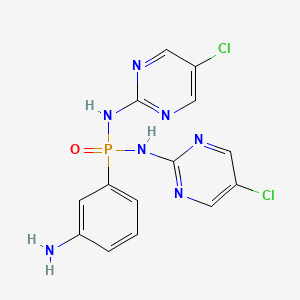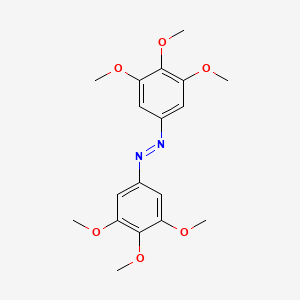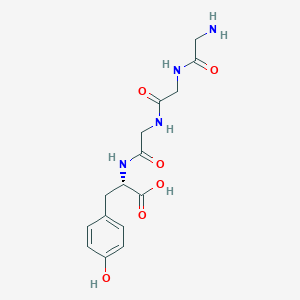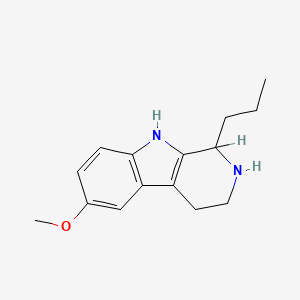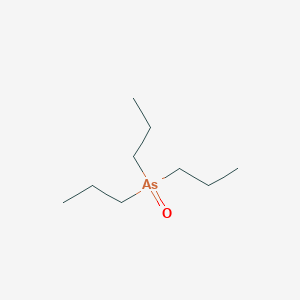
Oxo(tripropyl)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(tripropyl)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of an arsenic atom bonded to organic groups
Vorbereitungsmethoden
The synthesis of Oxo(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with an oxidizing agent. One common method is the hydroformylation process, where tripropylarsine reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as cobalt or rhodium complexes . The reaction conditions usually involve high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C . Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Oxo(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to tripropylarsine under suitable conditions.
Substitution: The oxo group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various organic halides for substitution reactions. The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted organoarsenic compounds .
Wissenschaftliche Forschungsanwendungen
Oxo(tripropyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Wirkmechanismus
The mechanism of action of Oxo(tripropyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved often include oxidative stress and redox regulation, which are critical in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Oxo(tripropyl)-lambda~5~-arsane can be compared with other organoarsenic compounds such as:
Triphenylarsine oxide: Similar in structure but with phenyl groups instead of propyl groups.
Arsenic trioxide: A simpler arsenic oxide with significant biological activity.
Dimethylarsinic acid: An organoarsenic compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of propyl groups and the oxo functionality, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
4964-16-3 |
|---|---|
Molekularformel |
C9H21AsO |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
1-dipropylarsorylpropane |
InChI |
InChI=1S/C9H21AsO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
YRDWXXPGAPJVJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[As](=O)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



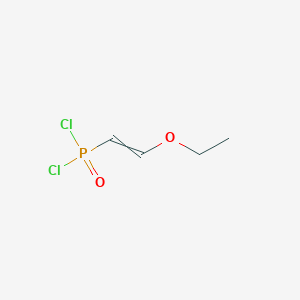
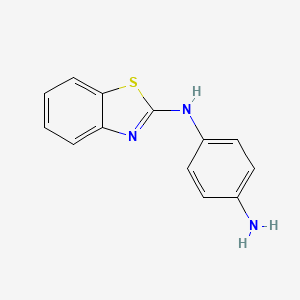
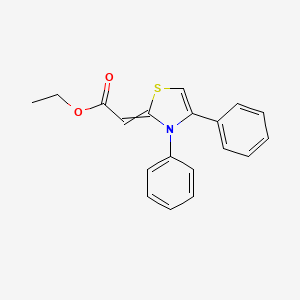
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
